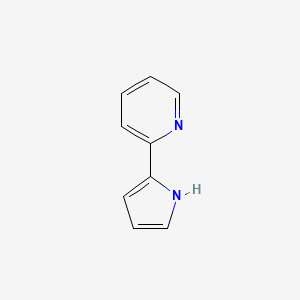

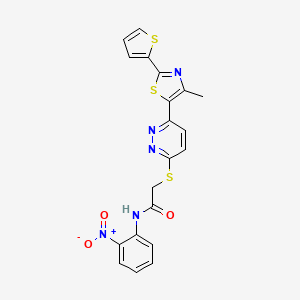

![molecular formula C23H18ClN5 B2463715 3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902284-96-2](/img/structure/B2463715.png)

3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazolo quinoxaline derivatives are relevant structural templates in both natural and synthetic biologically active compounds . They have been designed, synthesized, and evaluated against various cells due to their DNA intercalation activities as anticancer agents .

Synthesis Analysis

A simple and transition-metal-free strategy has been developed to construct 5-amino-1,2,3-triazoles using carbodiimides and diazo compounds . This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions .Molecular Structure Analysis

The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5H)-one scaffold and its analogues triazole-fused heterocyclic compounds are relevant structural templates in both natural and synthetic biologically active compounds .Chemical Reactions Analysis

On treatment with chlorine, bromine, or mercuric acetate triazolo [1,5-]pyridine gives dichloromethyl-, dibromomethyl-, and alkoxy (alkoxymercurio)methyl-pyridines with loss of nitrogen .Physical And Chemical Properties Analysis

Tris [1,2,4]triazolo [1,3,5]triazine, a new acceptor based on a fused triazole and triazine moiety, is utilized to construct D 3 –A star-shaped tristriazolotriazine derivatives . Both TTT-PXZ and TTT-DMAC emitters feature TADF activities and AIEE properties .Aplicaciones Científicas De Investigación

Antihistaminic and Antimicrobial Activities

Research on derivatives related to triazoloquinazolinone has revealed their potential as H1-antihistaminic agents, where certain synthesized compounds have demonstrated significant protection against histamine-induced bronchospasm in animal models, with minimal sedative effects compared to standard drugs like chlorpheniramine maleate (Alagarsamy, Shankar, & Murugesan, 2008). Additionally, triazoloquinazolinone derivatives have been explored for their antimicrobial properties, showing promising activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains, highlighting their potential as antimicrobial and nematicidal agents (Reddy, Kumar, & Sunitha, 2016).

Adenosine Receptor Antagonism

Another significant area of research involves the study of triazoloquinazoline derivatives as adenosine receptor antagonists. These compounds have been identified for their potent and selective antagonistic activity against various adenosine receptors, making them candidates for treating conditions like cardiovascular diseases and potentially serving as rapid-onset antidepressants. The selective inhibition of adenosine receptors by these derivatives underscores the therapeutic potential of triazoloquinazolinones in modulating adenosine-mediated physiological processes (Burbiel et al., 2016).

Anticancer Activity

The triazoloquinazoline scaffold has also been investigated for its anticancer properties. Compounds derived from this class have shown selective cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The ability to induce cell death in specific cancer cells while sparing normal cells highlights the therapeutic promise of triazoloquinazoline derivatives in oncology (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-N-(2-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN5/c24-18-10-6-9-17(15-18)21-23-26-22(25-14-13-16-7-2-1-3-8-16)19-11-4-5-12-20(19)29(23)28-27-21/h1-12,15H,13-14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCXZQZZWFMJIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2463634.png)

![1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone](/img/structure/B2463635.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2463647.png)

![3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide](/img/structure/B2463649.png)

![2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2463651.png)

![(2R,4S)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylic acid](/img/structure/B2463652.png)

![2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2463653.png)

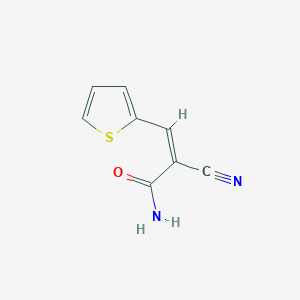

![2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2463655.png)